N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide
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Description
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide' involves the conversion of 2-(m-tolyl)acetic acid to the corresponding acid chloride, which is then reacted with N-(5-amino-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amine to form the desired product.
Starting Materials
2-(m-tolyl)acetic acid, Thionyl chloride, N-(5-amino-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amine, Triethylamine, Methanol, Acetic anhydride, Sodium bicarbonate, Ethyl acetate, Wate
Reaction
1. Conversion of 2-(m-tolyl)acetic acid to the corresponding acid chloride using thionyl chloride and triethylamine in methanol., 2. Reaction of the acid chloride with N-(5-amino-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amine in the presence of triethylamine in ethyl acetate to form the intermediate amide., 3. Treatment of the intermediate amide with acetic anhydride and sodium bicarbonate in ethyl acetate to form the final product, N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide., 4. Isolation and purification of the final product using standard techniques such as filtration, washing, and recrystallization.
properties
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-5-7-15(10-14)11-19(24)21-20-17-12-26(25)13-18(17)22-23(20)16-8-3-2-4-9-16/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVJNDIIXUWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide |
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